![molecular formula C10H10N2O2 B1589138 Ethyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 372147-49-4](/img/structure/B1589138.png)
Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl imidazo[1,2-a]pyridine-7-carboxylate is1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl imidazo[1,2-a]pyridine-7-carboxylate are not detailed in the retrieved sources, imidazo[1,2-a]pyridines are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a solid at room temperature . It has a molecular weight of 190.2 and a boiling point of 87-88°C .Scientific Research Applications
Pharmaceutical Research
Ethyl imidazo[1,2-a]pyridine-7-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the development of drugs with potential anticancer properties . Researchers have evaluated derivatives of this compound against a panel of human cancer cell lines, including breast, lung, and prostate cancer, using the MTT method for cell viability .
Material Science
In the field of materials science, this compound contributes to the creation of new materials with specific electronic properties. It’s particularly useful in the synthesis of compounds that exhibit luminescence, which can be applied in creating optoelectronic devices .
Sensors Development
The derivatives of Ethyl imidazo[1,2-a]pyridine-7-carboxylate are used in the development of sensors. Due to its reactive nature and the ability to form stable complexes with various substances, it can be employed in chemical sensors that detect environmental pollutants or hazardous substances .
Anticancer Drug Synthesis
This compound is a key intermediate in the synthesis of imidazo[1,2-a]pyridine derivatives, which have shown promise as anticancer agents. These derivatives have been tested for their efficacy in inhibiting the growth of cancer cells, offering a new avenue for cancer treatment .
Confocal Microscopy and Imaging
The luminescent properties of Ethyl imidazo[1,2-a]pyridine-7-carboxylate derivatives make them suitable for use as emitters in confocal microscopy and imaging. This application is crucial for biological research, allowing for the visualization of cellular structures and processes .
Organic Synthesis
As a versatile scaffold, Ethyl imidazo[1,2-a]pyridine-7-carboxylate is used in organic synthesis to create a wide range of complex molecules. Its structure allows for various substitutions, which can lead to the development of novel organic compounds with desired properties .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry
Mode of Action
The mode of action of Ethyl imidazo[1,2-a]pyridine-7-carboxylate involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound is known to be involved in the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may impact its bioavailability.
Result of Action
Similar compounds have shown signs of apoptosis including nuclear condensation and fragmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl imidazo[1,2-a]pyridine-7-carboxylate. For instance, the compound is stable at room temperature when sealed in a dry environment
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYWNAGXCZHLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472811 | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
CAS RN |
372147-49-4 | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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